Ethyl azidoacetate
Overview
Description
Synthesis Analysis
Ethyl azidoacetate has been synthesized through various methods, aiming for efficiency and functional group tolerance. One approach involves the reaction of ethyl bromofluoro- or chlorofluoro-acetate with heteroatomic nucleophiles, leading to the formation of α-azido-α-fluoro-α-(phenylthio and ethylthio)acetates. This method exemplifies the synthesis of tri- and tetra-functional carbon compounds, showcasing the compound's versatility in introducing different functional groups on the same carbon atom (Takéuchi et al., 1988).
Molecular Structure Analysis
The molecular structure and vibrational spectrum of ethyl azidoacetate have been characterized using ab initio and density functional theory calculations. These studies provide insights into the molecular properties of ethyl azidoacetate, including its ionization energies and structural conformations. Theoretical calculations align well with experimental data, highlighting the compound's unique electronic and structural features (Cabral & Costa, 1999).
Scientific Research Applications
Synthesis of Pyranno[f et g]indoles : Ethyl azidoacetate reacts with 6-formylchromans to produce 1,7,8,9-tetrahydropyrano[2,3-g]indoles and 2,3,4,8-tetrahydropyrano[3,2-f]indoles (Phieo Ta Kim, R. Guilard, & Renaut Patrice, 1982).
Stable Synthon for Ethyl Azide : Azidoethyl phenyl sulfide, derived from ethyl azidoacetate, is used in continuous-flow reactions with cyanoacetamide-based catalysts (R. Tinder et al., 2009).
Biocompatible Click-Scaffolds : Ethyl azidoacetate forms click-scaffolds with azido-ethyl cellulose and 2,3,6-O-propargylated -cyclodextrin, showing high biocompatibility and potential medical applications (A. Nada et al., 2018).
Synthesis of Thieno[2,3-c] and -[3,2-c] Pyridines and Pyridones : Ethyl azidoacetate reacts with thiophene-2,3-dialdehyde to produce these compounds (M. Farnier, Samreth Soth, & P. Fournari, 1976).
Improvement of Aldol Reactions : Tert-butyl azidoacetate, a related compound, enhances aldol reactions of less reactive aldehydes and aids in synthesizing tert-butyl indole-2-carboxylate (K. Kondo et al., 1999).
Furo-, Thieno-, and Selenolo[2,3-b]- and [3,2-b]pyrrole Synthesis : Ethyl azidoacetate reacts with monoaldehydes of furan, thiophene, and seleno-phene (Samreth Soth, Michel Farnierz, & C. Paulmier, 1978).
UV Photoelectron Spectra Predictions : SCF calculations for ethyl azidoacetate accurately predict UV photoelectron spectra (M. L. Costa, B. Cabral, & M. Ferreira, 1988).
Sustained Release Formulation Studies : Used in optimizing ethylcellulose microspheres with AZT for sustained drug release (K. Abu-Izza et al., 1996).
Carboline Synthesis : Reacts with 1-methylindole-2-3-dicarboxaldehyde for carboline production (G. Dupas, J. Duflos, & G. Quéguiner, 1983).
Molecular Structure and Vibrational Spectrum Analysis : Ethyl azidoacetate's structure and spectrum analyzed using AB INITIO and density functional theory (B. Cabral & M. L. Costa, 1999).
Safety And Hazards
Ethyl azidoacetate is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
Future Directions
While specific future directions for Ethyl azidoacetate are not mentioned in the search results, it is noted that Ethyl azidoacetate is an important organic substance that can undergo cyclisation reactions and is commonly used in the field of chemical synthesis . This suggests that it may continue to be a valuable compound in various chemical reactions and syntheses.
properties
IUPAC Name |
ethyl 2-azidoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-2-9-4(8)3-6-7-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJYOAPXBPQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213101 | |
Record name | Acetic acid, azido-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azidoacetate | |
CAS RN |
637-81-0 | |
Record name | Ethyl azidoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, azido-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 637-81-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, azido-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl azidoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.